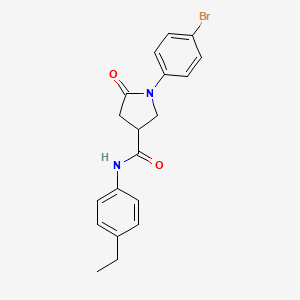
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective histamine H1 receptor antagonist. It blocks the binding of histamine to H1 receptors, thereby preventing the release of inflammatory mediators and reducing the symptoms of allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It reduces the levels of eosinophils, mast cells, and basophils, which are involved in allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of histamine and leukotrienes, which are involved in the pathogenesis of various diseases. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is readily available and can be easily synthesized. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions. However, 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in vivo. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of more potent and selective H1 receptor antagonists. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to explore the potential use of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde, 4-ethylphenylhydrazine, and pyrrolidine-3-carboxylic acid in the presence of acetic acid and acetic anhydride. The reaction yields 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 151-153°C.
Scientific Research Applications
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-7-16(8-4-13)21-19(24)14-11-18(23)22(12-14)17-9-5-15(20)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDJQEWCGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (4-ethyl-phenyl)-amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)
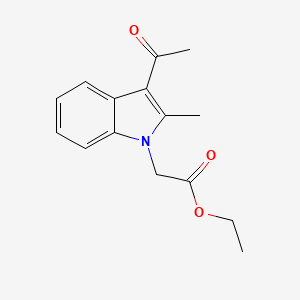
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
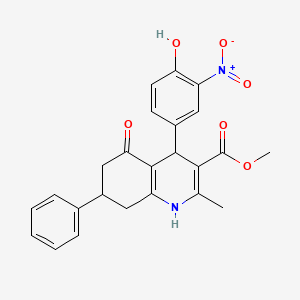
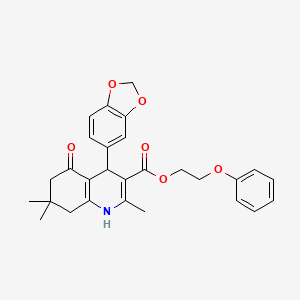
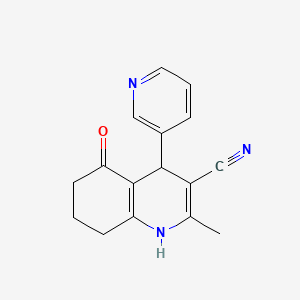
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)
![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)
